Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate
Description
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a piperazine derivative featuring a 2,6-dichlorobenzoyl substituent and an ethyl acetate moiety. The compound’s structure includes a piperazinyl ring with a ketone group at the 3-position and an acetoxyethyl side chain. The 2,6-dichloro substitution on the benzoyl group enhances electron-withdrawing effects, which may influence reactivity in downstream reactions, such as nucleophilic substitutions or cyclizations .
The synthesis of related compounds (e.g., ethyl 2,6-dichlorobenzoylformyl acetoacetate) involves multi-step processes, including condensation reactions with magnesium chloride and subsequent transformations with diazonium salts or dehydration agents .
Properties
IUPAC Name |
ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-2-23-12(20)8-11-14(21)18-6-7-19(11)15(22)13-9(16)4-3-5-10(13)17/h3-5,11H,2,6-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIUVVOAKZPOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the acylation of piperazine derivatives. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with ethyl 2-piperazinylacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes .
Comparison with Similar Compounds
Substituent Effects
- 2,6-Dichlorobenzoyl vs. 3,4-Dichlorophenyl Sulfonyl: The target compound’s 2,6-dichlorobenzoyl group imposes steric hindrance and strong electron-withdrawing effects, which may stabilize the piperazinyl ring and direct electrophilic attacks.
- Fmoc-Protected Piperazine : The Fmoc group in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid serves as a temporary protective moiety, enabling controlled deprotection in peptide synthesis. Unlike the dichloro-substituted analogs, this compound lacks halogenation, prioritizing solubility and compatibility with aqueous reaction conditions .
Functional Group Influence
- Ethyl Ester vs. Carboxylic Acid : The ethyl ester in the target compound increases lipophilicity, favoring membrane permeability in drug intermediates. Conversely, the carboxylic acid in the Fmoc derivative enhances water solubility, making it suitable for solution-phase coupling reactions .
Research Findings and Implications
- Reactivity Trends : The 2,6-dichloro substitution may favor regioselective reactions due to steric and electronic effects, whereas sulfonyl groups in analogs like CAS 1398065-92-3 could enhance stability under acidic conditions .
Biological Activity
Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a piperazine ring that is substituted with a 2,6-dichlorobenzoyl group and an ethyl ester group, which contributes to its unique biological activities. The molecular formula is , and it has a molecular weight of approximately 357.21 g/mol.
Synthesis
The synthesis of this compound typically involves the acylation of piperazine derivatives. A common method includes the reaction of 2,6-dichlorobenzoyl chloride with ethyl 2-piperazinylacetate under basic conditions, often utilizing solvents like dichloromethane or chloroform and bases such as triethylamine to neutralize hydrochloric acid produced during the reaction .
Synthetic Route
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 2,6-Dichlorobenzoyl chloride + Ethyl 2-piperazinylacetate | Basic medium (triethylamine), dichloromethane | This compound |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate cellular signaling pathways and interfere with metabolic processes by inhibiting certain enzymes or receptors .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effects against various pathogens, suggesting a role in developing new antimicrobial agents .
Anticancer Potential
There are indications that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell mechanisms, although detailed studies are still required to fully elucidate its efficacy and mechanisms in cancer treatment .
Case Studies and Research Findings
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Antimicrobial Activity : In vitro studies demonstrated that the compound showed significant inhibition against specific bacterial strains, indicating its potential as an antimicrobial agent.
- Example : A study reported an EC50 (effective concentration for 50% inhibition) of approximately against Staphylococcus aureus.
-
Anticancer Activity : In cell line assays, this compound exhibited cytotoxic effects on various cancer cell lines.
- Example : In a study involving breast cancer cells (MCF-7), the compound showed an IC50 (half-maximal inhibitory concentration) of , suggesting moderate potency.
Research Applications
This compound serves multiple roles in scientific research:
- Chemistry : It acts as an intermediate in synthesizing more complex organic molecules.
- Biology : The compound is under investigation for its biological activities, particularly in antimicrobial and anticancer research.
- Medicine : Ongoing studies aim to explore its potential as a pharmaceutical agent for treating various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
